4-But-3-enoxyphenol
Overview
Description
“4-(But-3-enyloxy)phenol” is an organic compound . It has a molecular formula of C10H12O2 . It is a pale yellowish oil.
Synthesis Analysis
The synthesis of phenolic compounds like “4-(But-3-enyloxy)phenol” involves various methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular structure of “4-(But-3-enyloxy)phenol” involves a phenolic ring with a but-3-enyloxy group attached .Chemical Reactions Analysis
Phenols, including “4-(But-3-enyloxy)phenol”, are highly reactive towards electrophilic aromatic substitution . They can undergo oxidation to yield quinones .Physical and Chemical Properties Analysis
“4-(But-3-enyloxy)phenol” is a pale yellowish oil with a melting point of -10°C and boiling point of 266°C at 760 mmHg. It is soluble in organic solvents such as ethanol, ether, and benzene.Scientific Research Applications
Antioxidant Activity and Mechanisms
4-(But-3-enyloxy)phenol, as a phenolic compound, has significant implications in scientific research due to its antioxidant properties. These properties are derived from its ability to donate hydrogen and electrons in various reactions. For instance, Chen et al. (2020) explored the relationship between structure and antioxidant activity in phenolic acids. Their research demonstrated that specific groups, such as methoxyl (-OCH3) and phenolic hydroxyl (-OH), enhance the antioxidant capabilities of these acids. This is particularly relevant for 4-(But-3-enyloxy)phenol, which contains phenolic hydroxyl groups (Chen et al., 2020).
Potential Role in Inhibition of Enzymatic Activities
The structure of 4-(But-3-enyloxy)phenol suggests its potential to influence enzymatic activities. Sokolove et al. (1986) found that certain phenolic antioxidants can act as inhibitors of specific enzymes. Although their study focused on different phenolic compounds, the structural similarities suggest possible similar effects for 4-(But-3-enyloxy)phenol (Sokolove et al., 1986).
Environmental Impact and Biodegradation
Research on the environmental impact and biodegradation pathways of phenolic compounds, including 4-(But-3-enyloxy)phenol, is crucial. Barse et al. (2006) investigated the effects of similar phenolic compounds on aquatic life, highlighting the environmental significance of these substances. Such studies underscore the importance of understanding the ecological implications of 4-(But-3-enyloxy)phenol (Barse et al., 2006).
Chemical Synthesis and Applications
The synthesis of phenolic compounds, including derivatives like 4-(But-3-enyloxy)phenol, is a vital area of research. Boehme et al. (2010) focused on synthesizing various nonylphenol isomers for biological and environmental studies. This work is crucial in understanding the diverse applications and synthesis pathways of phenolic compounds (Boehme et al., 2010).
Bond Dissociation and Proton Affinities
The study of bond dissociation energies and proton affinities in phenolic compounds is another significant aspect. Chandra and Uchimaru (2002) provided insights into the O-H bond dissociation enthalpies in substituted phenols. These findings are crucial for understanding the reactivity and stability of 4-(But-3-enyloxy)phenol (Chandra & Uchimaru, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-but-3-enoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2,4-7,11H,1,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQYNWJOMDZBMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60708171 | |
Record name | 4-[(But-3-en-1-yl)oxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60708171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118909-86-7 | |
Record name | 4-[(But-3-en-1-yl)oxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60708171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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